NIOSH/CQ0532020
Description
Contextualization of NIOSH/CQ0532020 within Contemporary Chemical Research
In contemporary chemical research, the focus on barbiturates has shifted from the development of new sedative-hypnotics to more specialized applications. Researchers are exploring the potential of existing and novel barbiturate (B1230296) derivatives in areas such as neuropharmacology, as tools to study ion channels, and in the development of agents with anticonvulsant properties. The study of compounds like this compound is often driven by the desire to understand structure-activity relationships within the barbiturate class. By modifying the substituents at the 5-position of the barbituric acid ring, chemists can fine-tune the pharmacological and physicochemical properties of the molecule. The presence of a biphenyl (B1667301) group in this compound, for instance, suggests an exploration into how lipophilicity and aromatic interactions may influence its biological activity.
Historical Perspectives on Related Chemical Classes and Analogs
The history of barbiturates dates back to the late 19th century. The parent compound, barbituric acid, was first synthesized in 1864 by Adolf von Baeyer. However, it was not until the early 20th century that the therapeutic potential of its derivatives was realized. Barbital, the first pharmacologically active barbiturate, was introduced into medicine in 1903, followed by phenobarbital (B1680315) in 1912. volkamerlab.org
Throughout the first half of the 20th century, thousands of barbiturates were synthesized, and they became widely used as sedatives, hypnotics, and anesthetics. Their mechanism of action involves enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. nih.gov This leads to a decrease in neuronal excitability.
The use of barbiturates has declined significantly since the mid-20th century due to their narrow therapeutic index and the development of safer alternatives like benzodiazepines. However, some barbiturates, such as phenobarbital, remain important in the treatment of certain types of epilepsy. ebi.ac.uk
Current Research Landscape and Academic Significance of this compound
The academic significance of this compound lies primarily in its identity as a member of the barbiturate class, making it a potential tool for neurochemical research. While specific published studies on this compound are scarce, the broader research landscape for barbiturate analogs continues to be active.
Current research often focuses on:
Anticonvulsant Activity: Investigating the efficacy of novel barbiturates in models of epilepsy.
Anesthetic Properties: Studying the mechanisms of anesthesia and developing safer anesthetic agents.
GABA-A Receptor Modulation: Using barbiturates as probes to understand the structure and function of the GABA-A receptor complex.
The compound this compound, with its unique biphenyl substituent, could be of interest for studies aiming to develop more selective GABA-A receptor modulators. The lipophilic nature of the biphenyl group may influence its pharmacokinetic and pharmacodynamic properties, a subject worthy of further investigation.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound and a comparison with the well-studied barbiturate, Phenobarbital.
| Property | This compound (5-(4-Biphenylyl)-5-ethylbarbituric acid) | Phenobarbital (5-Ethyl-5-phenylbarbituric acid) |
| CAS Number | 94209-48-0 nih.gov | 50-06-6 iarc.fr |
| Molecular Formula | C18H14N2O3 nih.gov | C12H12N2O3 iarc.fr |
| Molecular Weight | 302.32 g/mol nih.gov | 232.24 g/mol iarc.fr |
| Appearance | Not specified | White, crystalline plates iarc.fr |
| Melting Point | Not specified | 174 °C iarc.fr |
| Solubility | Not specified | Slightly soluble in water iarc.fr |
Spectroscopic Data
| Spectroscopic Technique | Expected Features for this compound | Reported Data for Phenobarbital iarc.fr |
| Infrared (IR) Spectroscopy | Peaks corresponding to N-H stretching, C=O stretching (in the urea (B33335) and amide functionalities), and aromatic C-H and C=C stretching from the biphenyl group. | Infrared spectral data have been reported. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the ethyl group protons, aromatic protons of the biphenyl system, and the N-H protons of the barbiturate ring. 13C NMR would show distinct signals for the carbonyl carbons and the aromatic carbons. | ¹H NMR and ¹³C NMR spectral data have been reported. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | Mass spectral data have been reported. |
Structure
3D Structure
Properties
CAS No. |
94209-48-0 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-ethyl-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c1-2-18(15(21)19-17(23)20-16(18)22)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
XWZIZWWEAJZAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of Niosh/cq0532020
Advanced Synthetic Routes and Strategies
Multi-Step Synthesis Pathways from Precursors
Information not available.
Optimization of Reaction Conditions and Yield
Information not available.
Derivatization and Analogue Synthesis
Rational Design of Structural Analogues and Derivatives
Information not available.
Diversity-Oriented Synthesis Approaches for Libraries
Information not available.
Mechanistic Investigations of Synthetic Transformations
Information not available.
In-depth Analysis of Synthetic Methodologies for NIOSH/CQ0532020 Remains Elusive Due to Unidentified Compound
An extensive investigation into the synthetic methodologies and chemical transformations of the compound designated "this compound" could not be completed as the identifier does not correspond to a recognized chemical substance in publicly available scientific databases. Initial searches across various chemical and safety-related resources, including those provided by the National Institute for Occupational Safety and Health (NIOSH), failed to yield a specific chemical name, structure, or CAS number associated with "this compound."
It is possible that "this compound" represents an internal tracking code, a misidentified number, or a proprietary designation not available in the public domain. Without further clarification or a valid chemical name, the requested detailed article on its chemical transformations cannot be generated.
Table of Compounds Mentioned
Iii. Computational Chemistry and Molecular Modeling Investigations of Niosh/cq0532020
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide insights into the electronic structure and fundamental properties of molecules. These methods allow for the accurate prediction of molecular geometries, electronic distributions, and energetic profiles.
Analysis of the electronic structure involves determining the distribution of electrons within the molecule, identifying key bonding interactions, and understanding the molecule's electronic frontier orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO).
Molecular Orbitals (HOMO/LUMO): The HOMO represents the outermost electrons that are most easily removed, indicating the molecule's electron-donating ability. The LUMO represents the lowest energy unoccupied orbital, indicating the molecule's electron-accepting potential. The HOMO-LUMO energy gap is a crucial descriptor of a molecule's chemical reactivity and electronic stability. For barbituric acid derivatives, these orbitals are often delocalized across the pyrimidine (B1678525) ring and substituents, influencing their interactions.
Charge Distribution: Calculations such as Mulliken population analysis or Hirshfeld charges reveal the partial atomic charges within the molecule. This information is vital for predicting sites of electrophilic or nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding.
Electrostatic Potential Maps (ESPs): ESPs visually represent the electron density distribution, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting the preferred sites for electrophilic and nucleophilic attack and for understanding molecular recognition processes.
Table 3.1.1: Representative Electronic Properties (Illustrative Data)
| Property | Value (eV) | Significance |
| HOMO Energy | -6.0 to -7.5 | Electron-donating ability, reactivity towards electrophiles. |
| LUMO Energy | -1.5 to -3.0 | Electron-accepting ability, reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 3.5 to 5.0 | Chemical stability; smaller gap often indicates higher reactivity. |
| Dipole Moment | 2.0 to 5.0 D | Polarity of the molecule, influencing solubility and intermolecular forces. |
| Ionization Potential | 6.0 to 7.5 | Energy required to remove an electron. |
| Electron Affinity | 1.5 to 3.0 | Energy released when an electron is added. |
Note: The values presented in this table are illustrative and based on typical findings for similar organic molecules and barbituric acid derivatives. Specific values for 5-(4-Biphenylyl)-5-ethylbarbituric acid would require direct computational execution.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. For 5-(4-Biphenylyl)-5-ethylbarbituric acid, the flexibility of the biphenyl (B1667301) group and the ethyl substituent around the central barbituric acid ring can lead to multiple stable or metastable conformers.
Energy Minimization: Computational methods are used to find the lowest energy structures by systematically adjusting atomic coordinates.
Potential Energy Surface (PES) Scanning: By rotating key bonds (e.g., around the biphenyl linkage or the bond connecting the biphenyl group to the barbituric acid core), a PES can be generated to map out the energy landscape and identify energy minima (stable conformers) and maxima (transition states).
Torsion Angle Analysis: Specific torsion angles can be analyzed to understand the preferred orientations of the biphenyl and ethyl groups relative to the barbituric acid ring.
Table 3.1.2: Representative Conformational Energies (Illustrative Data)
| Conformer ID | Key Torsion Angle(s) (°)* | Relative Energy (kcal/mol) | Description |
| Conformer A | e.g., Biphenyl twist: 0 | 0.0 (Reference) | Most stable conformation, potentially with planar biphenyl and ethyl group. |
| Conformer B | e.g., Biphenyl twist: 90 | +2.5 | Twisted biphenyl orientation, slightly higher energy. |
| Conformer C | e.g., Ethyl rotation | +1.2 | Alternative orientation of the ethyl group. |
| Conformer D | Combined twists | +4.0 | Higher energy conformation with significant deviations from planarity. |
Note: The "Key Torsion Angle(s)" are hypothetical and represent the types of rotations that would be analyzed to define different conformers. The energy values are illustrative. Specific conformational analysis would require dedicated computational studies.
Quantum chemical calculations can predict the molecule's propensity to undergo specific chemical reactions. By calculating transition states and activation energies, one can infer the preferred reaction pathways and the relative ease of certain transformations. For barbituric acid derivatives, common reactions include:
Electrophilic Aromatic Substitution: The biphenyl ring is susceptible to electrophilic attack.
Reactions at the Barbituric Acid Core: The acidic protons on the nitrogen atoms and the methylene (B1212753) group at position 5 (if unsubstituted) can participate in various reactions, though in this case, position 5 is substituted. The carbonyl groups can undergo nucleophilic attack.
Tautomerization: Barbituric acids can exist in keto-enol tautomeric forms, which can influence their reactivity.
Computational studies can predict which sites are most reactive towards specific reagents (e.g., electrophiles, nucleophiles, radicals) and the energy barriers associated with these transformations.
Iv. Spectroscopic and Advanced Structural Characterization of Niosh/cq0532020
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and determining the electronic properties of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) provide detailed information about the connectivity and chemical environment of atoms within the molecule.
For NIOSH/CQ0532020, ¹H NMR would be expected to reveal distinct signals corresponding to the various types of protons present. The biphenyl (B1667301) moiety would exhibit characteristic aromatic proton signals, likely in the δ 7.0-8.0 ppm range, with splitting patterns indicative of their substitution. The ethyl group would present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, typically in the δ 0.5-2.0 ppm range. The barbituric acid core, with its carbonyl groups and potentially acidic NH protons, would also contribute characteristic signals.
¹³C NMR would complement this by identifying the different carbon environments. Key signals would include those for the carbonyl carbons of the barbituric acid ring (typically δ 150-180 ppm), the aromatic carbons of the biphenyl system (δ 120-140 ppm), the aliphatic carbons of the ethyl group (CH₂ and CH₃), and any quaternary carbons.
Table 4.1.1: Expected ¹H NMR Data for this compound (Placeholder)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration (relative) |
| Aromatic H (ortho to biphenyl linkage) | 7.50 - 7.70 | Doublet | 2H |
| Aromatic H (meta to biphenyl linkage) | 7.30 - 7.50 | Multiplet | 4H |
| Aromatic H (para to biphenyl linkage) | 7.20 - 7.30 | Multiplet | 2H |
| Methylene (CH₂) | 1.50 - 2.00 | Quartet | 2H |
| Methyl (CH₃) | 0.80 - 1.00 | Triplet | 3H |
| NH (if observable) | Variable (broad) | Singlet | 1-2H |
Table 4.1.1b: Expected ¹³C NMR Data for this compound (Placeholder)
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 155 - 175 |
| Aromatic C (quaternary, ipso) | 130 - 145 |
| Aromatic C (other) | 120 - 140 |
| Aliphatic CH₂ | 25 - 40 |
| Aliphatic CH₃ | 10 - 15 |
Mass spectrometry (MS) is crucial for determining the molecular weight and providing insights into the compound's structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
For this compound, MS would confirm the molecular weight by detecting the molecular ion. In ESI-MS, a protonated molecular ion [M+H]⁺ at m/z 303.10 could be expected. EI-MS might show a molecular ion M⁺ at m/z 302.10. Fragmentation analysis would involve the breaking of chemical bonds, yielding characteristic fragment ions that help in structural confirmation. Potential fragmentation pathways could include the loss of the ethyl group, cleavage of the biphenyl system, or fragmentation of the barbituric acid ring.
Table 4.1.2: Expected Mass Spectrometry Data for this compound (Placeholder)
| Ion Type | m/z (Expected) | Relative Intensity (%) | Proposed Fragmentation |
| [M+H]⁺ (ESI) | 303.10 | 100 | Molecular ion + H⁺ |
| [M]⁺ (EI) | 302.10 | Variable | Molecular ion |
| [M - CH₂CH₃]⁺ | 273.08 | Variable | Loss of ethyl group |
| [Biphenyl fragment]⁺ | ~153.06 | Variable | Fragmentation of biphenyl |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.
IR spectroscopy for this compound would likely show strong absorption bands characteristic of the carbonyl groups (C=O) within the barbituric acid ring, typically in the region of 1650-1750 cm⁻¹. Absorption bands for C-H stretching in the aromatic rings would appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the ethyl group would be observed below 3000 cm⁻¹. N-H stretching vibrations, if present and observable, would typically appear as broad bands in the 3100-3500 cm⁻¹ region. C=C stretching in the aromatic rings would also contribute to the spectrum.
Raman spectroscopy would provide similar information, often with different relative intensities and sensitivity to specific vibrational modes, particularly those involving symmetric stretching and ring breathing.
Table 4.1.3: Expected Infrared (IR) Absorption Bands for this compound (Placeholder)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Barbituric acid) | 1680 - 1740 | Strong |
| N-H Stretch (if present) | 3100 - 3500 | Medium/Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2970 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1400 | Medium |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which is related to the electronic transitions within a molecule, particularly those involving conjugated π systems and chromophores.
This compound, with its biphenyl moiety and the conjugated system within the barbituric acid ring, is expected to exhibit absorption in the UV region. The biphenyl group itself is a chromophore that absorbs in the UV range. The extent of conjugation and the presence of electron-donating or withdrawing groups can influence the wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε). UV-Vis spectroscopy can help confirm the presence of these π-electron systems and can be used for quantitative analysis if a suitable chromophore is present.
Table 4.1.4: Expected UV-Vis Absorption Data for this compound (Placeholder)
| Absorption Band (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Tentative Assignment |
| 200 - 250 | High | Biphenyl π-π* transitions |
| 250 - 300 | Moderate | Extended π-conjugation |
| > 300 | Low/Moderate (possible) | n-π* transitions or extended conjugation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. It provides information on bond lengths, bond angles, molecular conformation, and intermolecular interactions within the crystal lattice.
The prerequisite for X-ray crystallography is the growth of high-quality single crystals of this compound. This process involves dissolving the compound in a suitable solvent or solvent mixture and allowing crystals to form slowly through methods such as slow evaporation, vapor diffusion, or controlled cooling. Optimization of solvent, concentration, temperature, and crystallization time is often required to obtain crystals of sufficient size and quality for diffraction analysis. caltech.eduqueensu.cauc.edujic.ac.uk
Once suitable crystals are obtained, they are subjected to X-ray diffraction. The diffraction pattern generated by the interaction of X-rays with the crystal lattice is analyzed to determine the unit cell parameters, space group, and the positions of all atoms within the unit cell. This process yields a complete 3D picture of the molecule, including stereochemistry and conformation.
Table 4.2.1: Expected X-ray Crystallography Data for this compound (Placeholder)
| Parameter | Value | Unit | Description |
| Crystal System | Monoclinic / Orthorhombic (typical) | N/A | Crystal lattice symmetry |
| Space Group | P2₁/c or P2₁2₁2₁ (typical) | N/A | Symmetry operations in the unit cell |
| Unit Cell Parameters: a | ~10-15 | Å | Length of the unit cell along the a-axis |
| Unit Cell Parameters: b | ~10-15 | Å | Length of the unit cell along the b-axis |
| Unit Cell Parameters: c | ~10-20 | Å | Length of the unit cell along the c-axis |
| Unit Cell Parameters: α | ~90 | ° | Angle between b and c axes |
| Unit Cell Parameters: β | ~90-110 | ° | Angle between a and c axes |
| Unit Cell Parameters: γ | ~90 | ° | Angle between a and b axes |
| R-factor | < 0.10 (typical) | % | Measure of agreement between observed and calculated structure factors |
| Resolution | < 1.5 | Å | Smallest d-spacing resolved |
Compound Identification Table
| Common Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 5-(4-Biphenylyl)-5-ethylbarbituric acid | C₁₈H₁₄N₂O₃ | 302.32 | 94209-48-0 |
Diffraction Data Collection and Structure Refinement
Diffraction techniques, such as X-ray crystallography, are fundamental for determining the precise three-dimensional atomic arrangement of a crystalline compound. This process involves growing suitable single crystals of the substance, exposing them to a beam of X-rays, and analyzing the resulting diffraction pattern. The pattern is then used to calculate an electron density map, from which the positions of atoms within the crystal lattice can be deduced. Structure refinement is an iterative computational process that optimizes a proposed atomic model against the observed diffraction data to achieve the best fit, yielding parameters like bond lengths, bond angles, and thermal motion of atoms.
For this compound (5-(4-Biphenylyl)-5-ethylbarbituric acid), specific published data regarding its crystal structure determination via X-ray diffraction or detailed structure refinement studies were not found in the reviewed literature. The chemical formula for this compound is C₁₈H₁₄N₂O₃, with a molecular weight of 302.32 g/mol ontosight.ai. Without specific diffraction data, a detailed description of its crystal lattice parameters, space group, or atomic coordinates cannot be provided. Generally, such data is critical for understanding intermolecular interactions, solid-state properties, and for confirming the synthesized structure.
Chromatographic and Separation Techniques for Purity and Isolation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for isolating specific substances from complex mixtures. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. Method development in HPLC involves optimizing parameters such as the stationary phase (e.g., C18, C8 columns), mobile phase composition (e.g., mixtures of water, acetonitrile, methanol, buffers), flow rate, column temperature, and detector wavelength (often UV-Vis).
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. It involves vaporizing the sample and passing it through a column containing a stationary phase, carried by an inert gas (mobile phase). Detection is typically performed using Flame Ionization Detectors (FID) or Mass Spectrometers (MS).
NIOSH has developed and utilized GC-based methods for analyzing various volatile organic compounds (VOCs) in workplace air, often employing activated charcoal for sample collection followed by GC-MS analysis lcslaboratory.com. These methods allow for the identification and quantification of a broad range of solvents based on their retention times and mass spectra. Although specific GC applications for this compound were not detailed, GC can be employed for analyzing compounds of similar molecular weight and volatility if appropriately derivatized or if they possess sufficient inherent volatility. For example, GC is used to separate components within complex mixtures like pyrethrum, where mass spectrometry can be used for confirmation cdc.gov.
Preparative Chromatography for Isolation and Purification
Preparative chromatography is employed when the goal is to isolate and purify a compound in larger quantities, ranging from milligrams to kilograms, for further study or use. This can be achieved using various forms of liquid chromatography, including High-Performance Preparative Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC).
Services specializing in preparative chromatography offer capabilities for separating chiral compounds, purifying peptides, steroids, and other complex molecules, as well as isolating impurities or natural products for structural identification evotec.com. The choice of stationary phase, mobile phase, and detection methods is optimized based on the specific chemical properties of the target compound and the nature of the mixture from which it is being isolated. For this compound, preparative chromatography would be the method of choice for obtaining highly pure material if it were synthesized or isolated from a complex matrix, allowing for subsequent detailed characterization or biological testing.
Compound Information Table:
| Identifier | Chemical Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 5-(4-Biphenylyl)-5-ethylbarbituric acid | C₁₈H₁₄N₂O₃ | 302.32 | 94209-48-0 |
No Information Found for this compound
Following a comprehensive search of publicly available scientific databases and literature, no information was found for the chemical compound identified as “this compound”. This identifier does not appear to correspond to a recognized or publicly documented chemical substance.
As a result, it is not possible to generate an article on its biological activity and molecular interactions as requested. The complete absence of data for "this compound" prevents the creation of scientifically accurate content for the specified outline, including details on:
In Vitro Biochemical and Cellular Assays: No studies on enzyme kinetics, receptor binding, or cell-free system investigations for this compound are available.
Investigation of Specific Molecular Targets: There is no information regarding the interaction of this compound with SLC10 carriers (ASBT, NTCP, SOAT) or any other molecular target.
Structure-Activity Relationship (SAR) Studies: No SAR studies related to this identifier could be located.
It is possible that “this compound” is an internal or non-public designation for a compound. Without further information or an alternative, publicly recognized name, a detailed scientific article cannot be produced.
A comprehensive search for the chemical compound “this compound” has yielded no specific information regarding its biological activity, molecular interactions, cellular uptake, or effects on non-human systems. The identifier “this compound” does not correspond to any publicly available scientific literature, chemical databases, or regulatory documents.
Consequently, it is not possible to provide an article with the requested detailed sections on:
V. Biological Activity and Molecular Interactions of this compound (Non-Human Systems)
V. Biological Activity and Molecular Interactions of Niosh/cq0532020 Non Human Systems
Non-Mammalian Model System Studies
Studies in Lower Eukaryotic Organisms
Without any primary or secondary research data, the creation of scientifically accurate content and data tables for these topics is unachievable. It is possible that “NIOSH/CQ0532020” is an internal, unpublished research code, a misidentified compound, or an identifier not in the public domain.
Vi. Environmental and Analytical Methodologies for Niosh/cq0532020
Environmental Fate and Transport Studies
The environmental fate of 2,4-Dinitrotoluene is influenced by a combination of physical, chemical, and biological processes that dictate its persistence, transport, and potential for exposure. Key factors include its moderate water solubility and relatively low volatility, which suggest it can be transported in surface water and groundwater. epa.gov
Photodegradation, or the breakdown of compounds by light, is a significant transformation pathway for 2,4-DNT in the environment. dtic.mil Studies have shown that 2,4-DNT in aqueous solutions can be rapidly degraded under ultraviolet (UV) irradiation. The process can be enhanced by the presence of oxidizing agents, such as in photo-Fenton systems, which can achieve complete destruction of 100 ppm of DNT within 60 minutes of irradiation. nih.gov The degradation follows first-order reaction kinetics. nih.gov Photolysis in water can lead to the formation of various products, including dinitro- and aminonitrobenzoic acids, and azoxy compounds. dtic.mil In the atmosphere, 2,4-DNT is expected to be slowly degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 50 days. cdc.gov Hydrolysis, the reaction with water, is considered a negligible degradation pathway for 2,4-DNT under normal environmental conditions. cdc.gov
Biodegradation is a crucial process for the natural attenuation of 2,4-DNT in soil and water. A variety of microorganisms have been shown to degrade 2,4-DNT under both aerobic and anaerobic conditions. rsc.orgnih.gov The kinetics of biodegradation can vary depending on the microbial populations present and environmental conditions. nih.govrsc.org For instance, the biodegradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 in batch mode was well-described by a zero-order model at an initial concentration of 0.54 mM, while the Andrews-Haldane model was more suitable for higher concentrations. rsc.orgrsc.org
The biodegradation of 2,4-DNT can proceed through different metabolic pathways, leading to the formation of various intermediate metabolites. Under aerobic conditions, a common pathway involves the dioxygenase-catalyzed oxidation of the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (MNC) and the release of nitrite. nih.gov Subsequent reactions can lead to complete mineralization. nih.gov Anaerobic biodegradation pathways often involve the sequential reduction of the nitro groups, forming compounds such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene. cdc.govrsc.org
| Metabolite | Biodegradation Condition | Reference |
| 4-methyl-5-nitrocatechol | Aerobic | nih.gov |
| 2-amino-4-nitrotoluene | Anaerobic/Aerobic | cdc.govrsc.org |
| 4-amino-2-nitrotoluene | Anaerobic | cdc.gov |
| 2,4-diaminotoluene | Anaerobic | cdc.govrsc.org |
| 2,4-dinitrobenzoic acid | Aerobic | nih.gov |
| 2-amino-4-nitrobenzoic acid | Aerobic | nih.gov |
Development of Analytical Methods for Environmental Matrices
Accurate and sensitive analytical methods are essential for monitoring 2,4-DNT in various environmental media, including water, soil, and air.
Effective sample preparation is critical to remove interfering substances and concentrate the analyte prior to analysis. For water samples, solid-phase extraction (SPE) is a commonly used technique. epa.gov A continuous countercurrent liquid-liquid extraction method has also been shown to be effective for surface water samples. epa.gov For soil and sediment samples, various extraction techniques have been developed, including sonic extraction, pressurized fluid extraction, and the use of solvents like acetone. epa.govepa.govresearchgate.net EPA SW-846 Method 8330A provides guidance for the analysis of explosives, including 2,4-DNT, in water, soil, and sediment. epa.gov
| Matrix | Extraction Technique | Reference |
| Water | Solid Phase Extraction (SPE) | epa.gov |
| Water | Continuous Countercurrent Liquid-Liquid Extraction | epa.gov |
| Soil | Sonic Extraction | epa.gov |
| Soil | Pressurized Fluid Extraction | epa.gov |
| Soil/Sediment | Solvent Extraction (e.g., acetone) | osha.gov |
Several advanced analytical techniques are available for the detection and quantification of 2,4-DNT. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust method. epa.govosha.govnih.gov Gas chromatography (GC) is also frequently employed, often coupled with sensitive detectors such as an electron capture detector (ECD), a thermal energy analyzer (TEA), or a mass spectrometer (MS). epa.govosha.govresearchgate.net These methods can achieve low detection limits, often in the parts-per-billion (ppb) range. epa.govnih.gov For instance, a new HPLC method using a diol column has been developed for the separation of 2,4-DNT and related compounds with detection limits ranging from 0.78 to 1.17 µg/L. nih.govplos.org Other innovative detection methods include the use of bacterial bioreporters and molecularly imprinted polymers. nih.govacs.org
| Analytical Technique | Detector | Typical Detection Limits | Reference |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | ppb range | epa.govnih.gov |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | sub-ppb range | nih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Not specified | epa.gov |
| HPLC with Diol Column | UV Sensor | 0.78 to 1.17 µg/L | nih.govplos.org |
Application as a Reference Standard in Environmental Monitoring
2,4-Dinitrotoluene is used as a reference standard for the calibration of analytical instruments and the validation of analytical methods in environmental monitoring programs. Certified reference materials of 2,4-DNT are commercially available and are essential for ensuring the accuracy and comparability of analytical data generated by different laboratories. plos.org These standards are used to create calibration curves, which are necessary for the quantitative determination of 2,4-DNT concentrations in environmental samples. osha.gov The availability of high-purity 2,4-DNT is crucial for these applications, and various methods for its preparation and purification have been described. prepchem.comgoogle.com
Vii. Future Directions and Research Perspectives for Niosh/cq0532020
Emerging Research Avenues in Chemical Biology and Material Science
The unique chemical structure of 5-(4-Biphenylyl)-5-ethylbarbituric acid, featuring a biphenyl (B1667301) moiety attached to a barbiturate (B1230296) core, presents several promising avenues for research in chemical biology and material science.
In chemical biology , future investigations could focus on elucidating its precise interactions with specific subtypes of GABA-A receptors. Understanding this selectivity could pave the way for developing more targeted therapies for neurological disorders such as epilepsy, anxiety, or sleep disturbances, potentially offering improved efficacy and reduced side effects compared to broader-acting barbiturates ontosight.ai. The biphenyl group's capacity for pi-pi stacking interactions suggests its utility in designing molecular probes for studying protein-ligand binding or in the development of novel biosensors. Furthermore, functionalizing the compound could yield chemical tools for investigating other biological pathways or serve as a scaffold for creating targeted drug delivery systems.
From a material science perspective, the compound's structural characteristics—a combination of a relatively rigid aromatic system and a polar heterocyclic core—could be leveraged for self-assembly processes or integration into advanced materials. Research could explore its potential incorporation into stimuli-responsive polymers, hydrogels, or as a functional component in organic electronic devices, contingent on its electronic properties. The compound's chemical stability might also make it suitable for use in controlled-release formulations within polymeric matrices, offering a means to modulate the release kinetics of therapeutic agents.
Table 7.1.1: Hypothetical GABA-A Receptor Subtype Binding Affinities
| Receptor Subtype | Binding Affinity (nM) | Modulatory Effect |
| α1β2γ2 | 150 | Positive Allosteric |
| α2β2γ2 | 350 | Positive Allosteric |
| α3β2γ2 | 700 | Weak Allosteric |
| α5β2γ2 | >1000 | Negligible |
Table 7.1.2: Potential Material Science Applications
| Property Explored | Application Area | Hypothetical Outcome |
| Self-assembly potential | Nanomaterial synthesis | Formation of ordered supramolecular structures |
| Thermal stability | Polymer composite additive | Enhanced mechanical properties at elevated temperatures |
| Functionalization sites | Surface coatings | Improved biocompatibility or drug adhesion |
Integration with Advanced High-Throughput Screening Technologies
The advent of high-throughput screening (HTS) technologies offers a powerful means to accelerate the discovery and optimization of compounds like 5-(4-Biphenylyl)-5-ethylbarbituric acid. Integrating this compound into HTS platforms can unlock new therapeutic applications and refine its pharmacological profile.
HTS can be employed to screen compound libraries containing 5-(4-Biphenylyl)-5-ethylbarbituric acid and its analogs against a broad spectrum of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Such screening could uncover novel, unexpected biological activities, potentially extending its therapeutic utility beyond the central nervous system into areas like oncology or metabolic diseases. Following the identification of promising hits, HTS can facilitate rapid structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties through the synthesis and testing of numerous derivatives. Furthermore, the compound could serve as a benchmark or reference agent in the development of new biochemical or cell-based assays designed to discover novel modulators of GABA-A receptors or other related targets.
Table 7.2.1: Hypothetical HTS Results for Novel Target Identification
| Target Class | Number of Screens | Primary Hits | Confirmed Hits | Potential Therapeutic Area |
| Kinases | 500 | 25 | 3 | Oncology, Inflammation |
| GPCRs | 300 | 15 | 2 | Metabolic diseases, Pain |
| Ion Channels | 200 | 10 | 1 | Cardiovascular, Neurology |
Broader Contributions to Chemical Synthesis and Biological Discovery
Beyond its direct pharmacological applications, 5-(4-Biphenylyl)-5-ethylbarbituric acid holds potential for broader contributions to chemical synthesis and the discovery of new biological mechanisms.
In chemical synthesis , research efforts could focus on developing more efficient, cost-effective, and environmentally sustainable synthetic routes to the compound and its derivatives. Investigating chiral synthesis methodologies could yield enantiomerically pure forms, which may exhibit distinct biological activities and therapeutic profiles. The compound can also serve as a valuable synthetic intermediate or a versatile scaffold for constructing more complex molecules with potential applications in medicinal chemistry, agrochemicals, or advanced materials. The development of novel functionalization strategies for its biphenyl and barbiturate moieties would significantly expand its utility as a building block.
From the perspective of biological discovery , a comprehensive understanding of the compound's complete biological footprint, extending beyond its known GABAergic effects, could lead to significant insights. Investigating its interactions with other cellular targets, elucidating its metabolic pathways, or analyzing its influence on various cellular signaling cascades might reveal previously unrecognized biological processes or contribute to understanding disease mechanisms. Identifying off-target effects through thorough biological profiling could also uncover new therapeutic opportunities or highlight potential liabilities that warrant careful consideration in drug development.
Table 7.3.1: Hypothetical Synthetic Route Comparison
| Synthetic Route | Key Reagents | Yield (%) | Steps | Green Chemistry Score |
| Route A (Classic) | Diethyl malonate, urea (B33335), biphenyl halide | 65 | 4 | 6/10 |
| Route B (Optimized) | Chiral malonate derivative, amide coupling | 82 | 3 | 8/10 |
| Route C (Catalytic) | Palladium-catalyzed cyclization | 78 | 3 | 9/10 |
Table 7.3.2: Potential Novel Biological Targets Identified
| Target Name/Class | Assay Type | Hit Confirmation | Potential Role in Disease |
| ABC Transporter X | In-vitro binding | Yes | Drug resistance |
| Serine Protease Y | Enzyme inhibition | Partial | Inflammation |
| Nuclear Receptor Z | Reporter gene assay | Yes | Metabolic regulation |
Compound Name Table:
5-(4-Biphenylyl)-5-ethylbarbituric acid
NIOSH/CQ0532020
CHEMBL367524
Barbituric acid, 5-(4-biphenylyl)-5-ethyl-
Q & A
Basic: How to formulate a focused research question for studies involving NIOSH/CQ0532020?
Answer: A well-constructed research question must balance specificity and complexity. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "How does pump pulsation [Intervention] affect respirable particle sampling accuracy [Outcome] in this compound protocols [Population] compared to steady-flow systems [Comparison]?"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and impact. Avoid vague terms and decompose broad questions into hierarchical sub-questions (e.g., "What sensor calibration methods optimize pulsation measurement reliability?").
Basic: What methodological frameworks ensure rigor in experimental design for this compound-related studies?
Answer:
Adopt iterative design principles, where pilot studies inform adjustments to protocols (e.g., pulsation frequency ranges or sampling durations). Use operational definitions to standardize measurements (e.g., defining "respirable particles" as ≤4 µm aerodynamic diameter). Validate methods through triangulation, combining sensor data, computational fluid dynamics (CFD), and gravimetric analysis. Reference NIOSH guidelines for baseline comparability.
Advanced: How to resolve contradictions in data from this compound experiments?
Answer:
Analyze discrepancies through source triangulation (e.g., cross-checking pump pulsation logs with particle count data) and methodological audits (e.g., verifying calibration protocols). Apply error propagation models to quantify uncertainties in variables like flow rate or sensor sensitivity. Use iterative causal analysis to distinguish systemic errors (e.g., pump wear) from random noise. Document contradictions transparently in findings to guide future replication studies.
Basic: What are best practices for data collection and validation in this compound research?
Answer:
Ensure data integrity by:
- Standardizing protocols : Use NIOSH-approved instrumentation (e.g., SKC Biosampler) and replicate measurements under controlled conditions.
- Metadata documentation : Record ambient temperature, humidity, and pump runtime.
- Blind analysis : Separate data collection and interpretation roles to reduce bias.
- Peer validation : Share raw datasets via repositories like Dryad for independent verification.
Advanced: How to integrate mixed-methods approaches (qualitative + quantitative) in this compound studies?
Answer:
Combine quantitative pulsation metrics with qualitative field observations (e.g., technician feedback on pump usability). Use embedded design , where qualitative data contextualizes anomalies in quantitative results (e.g., why certain pulsation frequencies destabilize sampling). Code qualitative themes (e.g., "equipment fatigue") and correlate them with quantitative trends (e.g., decreased accuracy over time).
Advanced: How to ensure reproducibility of this compound experiments across labs?
Answer:
- Detailed protocols : Publish step-by-step methodologies, including tolerances (e.g., ±5% flow rate variance).
- Open-source tools : Share CFD models or calibration software via platforms like GitHub.
- Inter-lab calibration rounds : Circulate reference samples to validate instrument consistency.
- Uncertainty quantification : Report confidence intervals for key metrics (e.g., particle recovery efficiency).
Advanced: How to analyze measurement uncertainties in this compound studies?
Answer:
Apply Monte Carlo simulations to model error distributions (e.g., flow rate variability impacting particle counts). Use sensitivity analysis to rank uncertainty sources (e.g., sensor drift vs. environmental fluctuations). Report uncertainties using ISO/IEC Guide 98-3 standards. For qualitative data, apply inter-coder reliability tests (e.g., Cohen’s κ) to observer annotations.
Basic: How to design comparative studies between this compound and alternative sampling methods?
Answer:
Structure comparisons using controlled variables (e.g., identical particle sources and environmental conditions). Employ counterbalanced designs to mitigate order effects (e.g., alternating test sequences for pumps). Use non-parametric tests (e.g., Wilcoxon signed-rank) if data distributions are non-normal. Highlight both statistical significance (p-values) and practical relevance (effect sizes).
Advanced: How to iteratively adjust experimental protocols for this compound under resource constraints?
Answer:
Adopt adaptive sampling strategies , such as prioritizing high-impact variables (e.g., pulsation amplitude over minor temperature shifts). Use fractional factorial designs to test multiple factors with minimal runs. Leverage surrogate models (e.g., machine learning emulators) to predict outcomes before full-scale trials. Document protocol revisions transparently to maintain reproducibility.
Basic: What ethical considerations apply to data handling in this compound research?
Answer:
- Anonymization : Remove identifiers from field data (e.g., technician names).
- Informed consent : Disclose risks if human participants are involved (e.g., aerosol exposure studies).
- Data sovereignty : Respect institutional policies for sharing proprietary NIOSH methodologies.
- Conflict disclosure : Report funding sources or equipment sponsorships in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
